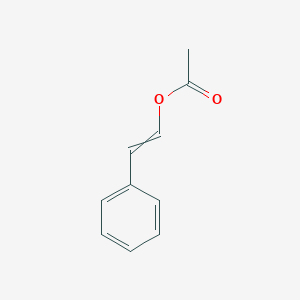
2-Phenylvinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylvinyl acetate, also known as styryl acetate or acetoxystyrene, is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a phenyl group attached to a vinyl acetate moiety. This compound is known for its applications in various fields, including perfumery and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylvinyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with acetic acid in the presence of a catalyst like activated carbon-zinc acetate. The ethylene method uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylvinyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to 2-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylethanol.
Substitution: Various substituted phenylvinyl acetates.
Applications De Recherche Scientifique
2-Phenylvinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of adhesives, coatings, and fragrances
Mécanisme D'action
The mechanism of action of 2-Phenylvinyl acetate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Phenylethanol: A related compound with a hydroxyl group instead of an acetate group.
Phenylacetic acid: An oxidation product of 2-Phenylvinyl acetate.
Styrene: A similar compound with a vinyl group instead of a vinyl acetate group
Uniqueness: this compound is unique due to its combination of a phenyl group and a vinyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
10521-96-7 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
[(E)-2-phenylethenyl] acetate |
InChI |
InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
Clé InChI |
FMFHUEMLVAIBFI-BQYQJAHWSA-N |
SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
SMILES isomérique |
CC(=O)O/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(=O)OC=CC1=CC=CC=C1 |
Key on ui other cas no. |
1566-67-2 10521-96-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


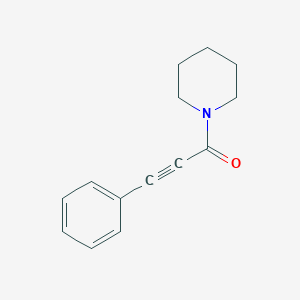
![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)


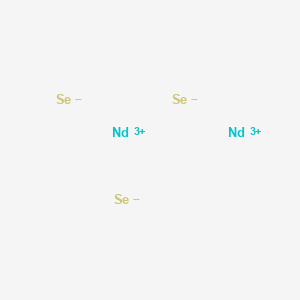
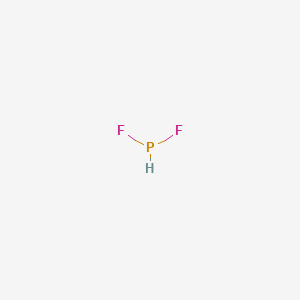
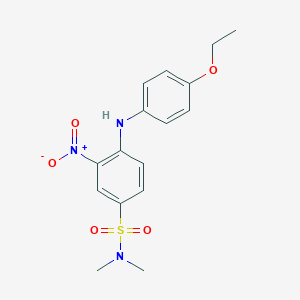





![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)

